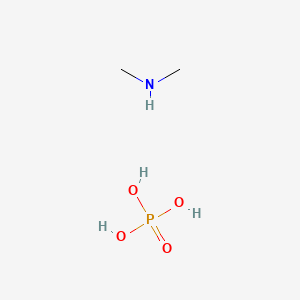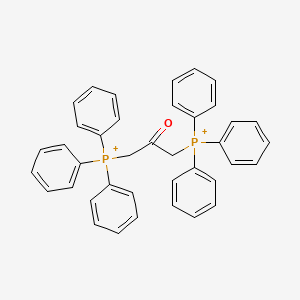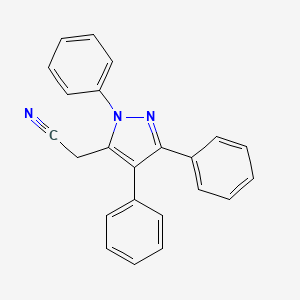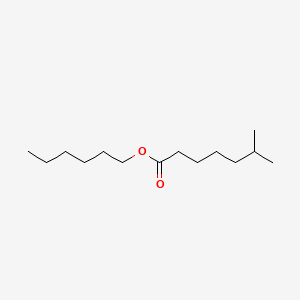
Nonane, 5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonane, 5-(1-methylethyl)- is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . It is a branched alkane, which is a type of hydrocarbon consisting of carbon and hydrogen atoms arranged in a specific structure. This compound is also known by its IUPAC name, 5-(1-methylethyl)nonane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 5-(1-methylethyl)- typically involves the alkylation of nonane with isopropyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of nonane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Hydroformylation: This method involves the hydroformylation of octene to produce nonanal, followed by reduction and subsequent alkylation with isopropyl groups.
Industrial Production Methods
Industrial production of Nonane, 5-(1-methylethyl)- often involves large-scale alkylation processes using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
Nonane, 5-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons. Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl₂) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Chlorine gas (Cl₂) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Chlorinated derivatives
科学研究应用
Nonane, 5-(1-methylethyl)- has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
作用机制
The mechanism of action of Nonane, 5-(1-methylethyl)- primarily involves its interactions with other molecules through hydrophobic interactions. Its molecular structure allows it to interact with lipid membranes, making it useful in studies related to membrane dynamics and permeability. The compound does not have specific molecular targets but exerts its effects through physical interactions with other hydrophobic molecules.
相似化合物的比较
Similar Compounds
Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.
Isopropyl Nonane: A similar branched alkane with an isopropyl group attached to the nonane chain.
Decane: A straight-chain alkane with the molecular formula C₁₀H₂₂.
Uniqueness
Nonane, 5-(1-methylethyl)- is unique due to its specific branching structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the isopropyl group affects its boiling point, solubility, and reactivity, making it distinct from other similar alkanes.
属性
CAS 编号 |
62184-72-9 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
5-propan-2-ylnonane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI 键 |
ALZCRHWYCQKCQK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)



![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


